7-Chloroquinoline-8-carboxylic acid
Overview
Description
7-Chloroquinoline-8-carboxylic acid is a compound that has been studied for its potential in various biological applications. It serves as a core structure for the synthesis of various derivatives with enhanced biological activities. The compound and its derivatives have been investigated for their inhibitory activities against enzymes and whole cell systems, as well as for their antibacterial properties. The structural modifications of this compound have led to the development of molecules with significant activities against both Gram-positive and Gram-negative bacteria .
Synthesis Analysis
The synthesis of derivatives of 7-chloroquinoline-8-carboxylic acid involves various chemical reactions, including chloromethylation, esterification, and lactamization processes. For instance, chloromethylation of 8-hydroxyquinoline has been shown to yield a chloromethyl derivative, which can be further converted into other functionalized compounds . Esterification of 3,7-dichloroquinoline-8-carboxylic acid with triethyl phosphite has been used to prepare ethyl 3,7-dichloroquinoline-8-carboxylate, demonstrating the versatility of the core structure in chemical transformations . Additionally, the synthesis of hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its derivatives from 7-chloroquinoline-8-carboxylic acid precursors has been reported, highlighting the compound's utility in generating complex heterocyclic structures with antimicrobial properties .
Molecular Structure Analysis
The molecular structure of derivatives of 7-chloroquinoline-8-carboxylic acid has been characterized using various analytical techniques, including NMR, IR, and MS spectral data. The crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate reveals aromatic π–π stacking between the benzene and pyridine rings, as well as weak intermolecular C—H∙∙∙N hydrogen bonds, which contribute to the stability of the structure . These structural features are crucial for understanding the interactions of the compound and its derivatives with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 7-chloroquinoline-8-carboxylic acid derivatives is diverse, allowing for the synthesis of a wide range of biologically active compounds. The chloromethyl derivative obtained from 8-hydroxyquinoline can be used as an analytical reagent for metal ions in acid solutions . The reductive lactamization of N-(4-oxoquinolin-7-yl)-α-amino acids leads to the formation of pyrido[2,3-f]quinoxaline-8-carboxylic acids, which exhibit antibacterial activity . These reactions demonstrate the compound's potential as a versatile intermediate in the development of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-chloroquinoline-8-carboxylic acid and its derivatives are influenced by their molecular structures. The presence of chloro and carboxylic acid groups contributes to the compound's reactivity and solubility, which are important factors in its biological applications. The antibacterial activities of these compounds are often related to their hydrophobicity and the presence of polar substituents, as indicated by multivariate analysis and quantitative structure-activity relationship studies . Understanding these properties is essential for optimizing the compound's performance in various biological assays.
Scientific Research Applications
Antibacterial Properties
Research has explored the synthesis of various derivatives of 7-chloroquinoline-8-carboxylic acid, focusing on their antibacterial properties. For instance, Al-Hiari et al. (2007) synthesized 8-nitrofluoroquinolone derivatives, finding that certain derivatives showed notable antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari et al., 2007). Similarly, other studies have focused on synthesizing novel quinoline-3-carboxylic acids and their derivatives, observing significant antibacterial activities against various bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).
Antimalarial and Antitumor Activities
The compound and its derivatives have been investigated for their potential in treating malaria and cancer. Clements et al. (2019) studied the crystallization of 7-chloroquinoline antimalarials with carboxylic acid coformers, resulting in new materials with potential antiplasmodial properties (Clements et al., 2019). Additionally, Liu et al. (2002) found that certain 4-hydroxyquinoline derivatives, including those related to 7-chloroquinoline-8-carboxylic acid, exhibited antioxidative effects, suggesting potential antitumor applications (Liu et al., 2002).
Photolysis and Photochemistry
The photolysis and photochemical properties of 7-chloroquinoline-8-carboxylic acid derivatives have also been a subject of study. Pinna and Pusino (2012) investigated the photodegradation of quinolinecarboxylic herbicides, including derivatives of 7-chloroquinoline-8-carboxylic acid, under various irradiation conditions, highlighting their potential in environmental applications (Pinna & Pusino, 2012).
Anticonvulsant, Antinociceptive, and Anti-Inflammatory Properties
The derivatives of 7-chloroquinoline-8-carboxylic acid have been investigated for their potential in treating neurological and inflammatory conditions. Wilhelm et al. (2014) reported on the synthesis and pharmacological properties of certain derivatives, noting their effectiveness in reducing seizures and demonstrating antinociceptive and anti-inflammatory properties (Wilhelm et al., 2014).
Safety And Hazards
properties
IUPAC Name |
7-chloroquinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHOYRWQJYJQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597511 | |
Record name | 7-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoline-8-carboxylic acid | |
CAS RN |
87293-44-5 | |
Record name | 7-Chloro-8-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87293-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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